1-(benzenesulfonyl)-3-[3-(benzyloxy)pyridin-2-yl]urea
Description
1-(Benzenesulfonyl)-3-[3-(benzyloxy)pyridin-2-yl]urea is a synthetic urea derivative characterized by a benzenesulfonyl group at position 1 and a 3-(benzyloxy)pyridin-2-yl moiety at position 2. The compound’s structure combines aromatic and heterocyclic components, which are critical for its physicochemical and pharmacological properties.
The benzenesulfonyl group enhances metabolic stability and may influence binding interactions with targets such as cyclophilin D (CypD), a key regulator of mitochondrial permeability transition pore (mPTP) . The 3-(benzyloxy)pyridine moiety contributes to π-π stacking interactions and solubility modulation.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-(3-phenylmethoxypyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-19(22-27(24,25)16-10-5-2-6-11-16)21-18-17(12-7-13-20-18)26-14-15-8-3-1-4-9-15/h1-13H,14H2,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEBWZMNSRNXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-3-[3-(benzyloxy)pyridin-2-yl]urea typically involves the reaction of benzenesulfonyl chloride with 3-(benzyloxy)pyridin-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-3-[3-(benzyloxy)pyridin-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of benzyloxy-pyridine carboxylic acid.
Reduction: Formation of benzyloxy-pyridine amine.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein functions.
Medicine: Potential use as a therapeutic agent, particularly in the treatment of diabetes or as an anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-3-[3-(benzyloxy)pyridin-2-yl]urea would depend on its specific application. In medicinal chemistry, sulfonylureas typically work by stimulating insulin release from pancreatic beta cells. The benzyloxy-pyridinyl moiety might interact with specific molecular targets, modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Substituent-Driven Pharmacological Effects
- Piperazinyl Ethyl Group (Compound 2 in Table) :
The piperazine moiety enhances solubility and bioavailability due to its basic nitrogen, enabling potent mitochondrial protection (IC₅₀ = 2.1 µM in ATP assays) . Molecular docking studies suggest binding to CypD’s hydrophobic pocket, stabilizing mPTP closure . - Its electron-withdrawing nature may alter binding interactions with CypD.
- Biphenyl/Naphthyl Groups (Compounds 3 and 4): Bulky aromatic substituents enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. No direct biological data are available for these analogs .
Structure-Activity Relationship (SAR) Insights
- Urea derivatives with heterocyclic substituents (e.g., pyridine, pyrimidine) exhibit enhanced target specificity compared to purely aromatic systems .
- Ethylurea derivatives (e.g., from ) inhibit amyloid fibrillization, suggesting that substituent flexibility (e.g., ethyl linkers) optimizes binding to β-sheet-rich structures .
Biological Activity
1-(benzenesulfonyl)-3-[3-(benzyloxy)pyridin-2-yl]urea is a compound of growing interest in pharmaceutical research due to its potential biological activities. This document provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.
- Molecular Formula : C19H17N3O4S
- Molar Mass : 383.42 g/mol
- Density : 1.374 g/cm³
- pKa : 3.26 (predicted)
The compound exhibits several biological activities, particularly in modulating mitochondrial functions and inhibiting specific enzymes. Notably, it has been identified as a modulator for amyloid beta-induced mitochondrial dysfunction. The mechanism involves blocking the mitochondrial permeability transition pore (mPTP) opening, which is critical in neurodegenerative diseases like Alzheimer's.
1. Mitochondrial Protection
A study highlighted that derivatives of this compound effectively maintained mitochondrial function and cell viability against amyloid beta-induced toxicity. The assays used included:
- JC-1 Assay : Measures mitochondrial membrane potential.
- MTT Assay : Assesses cell viability.
- ATP Assay : Evaluates cellular energy levels.
The compound demonstrated comparable efficacy to Cyclosporin A, a standard treatment for mitochondrial dysfunction, indicating its potential therapeutic value in neurodegenerative conditions .
2. Antimicrobial Activity
Research has shown that the compound possesses significant antimicrobial properties against various pathogens. In vitro studies reported the following inhibition diameters at a concentration of 500 µg/mL:
- Escherichia coli : 10.25 ± 0.13 mm
- Staphylococcus aureus : 9.59 ± 0.16 mm
- Candida albicans : 9.69 ± 0.02 mm
These results suggest that the compound exhibits antibacterial and antifungal activities comparable to conventional antibiotics .
Case Study 1: Mitochondrial Dysfunction Modulation
In a controlled laboratory setting, researchers synthesized a series of pyridyl-urea compounds, including the focus compound, to evaluate their effects on amyloid beta-induced mitochondrial dysfunction. The results indicated that the compound significantly reduced mPTP opening and improved mitochondrial function across multiple assays, thus supporting its role as a neuroprotective agent .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of the compound's antimicrobial activity was conducted against several strains of bacteria and fungi. The results indicated that it not only inhibited growth but also prevented biofilm formation, which is crucial for treating chronic infections .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O4S |
| Molar Mass | 383.42 g/mol |
| Density | 1.374 g/cm³ |
| pKa | 3.26 (predicted) |
| Pathogen | Inhibition Diameter (mm) |
|---|---|
| Escherichia coli | 10.25 ± 0.13 |
| Staphylococcus aureus | 9.59 ± 0.16 |
| Candida albicans | 9.69 ± 0.02 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
